Home > Products > Screening Compounds P71042 > D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)
D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate) -

D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)

Catalog Number: EVT-14040588
CAS Number:
Molecular Formula: C10H19NO9
Molecular Weight: 297.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Isofagomine (D-Tartrate), also known as Isofagomine (D-Tartrate), is a chemical compound recognized for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has gained significant attention due to its therapeutic potential, particularly in the treatment of Gaucher disease, a lysosomal storage disorder. As a chemical chaperone, Isofagomine (D-Tartrate) stabilizes and promotes the proper folding of β-glucosidase, thereby enhancing its enzymatic activity.

Source and Classification

Isofagomine is derived from natural sources, specifically from the plant Fagara zanthoxyloides, and can be synthesized through various chemical routes. The compound is classified as a piperidine derivative, characterized by its piperidine ring structure and multiple hydroxyl groups. Isofagomine (D-Tartrate) exists as a tartaric acid salt of isofagomine, which enhances its solubility and stability in pharmaceutical formulations .

Synthesis Analysis

Methods

The synthesis of Isofagomine (D-Tartrate) typically involves two main steps:

  1. Formation of Isofagomine: Isofagomine is synthesized from readily available starting materials through a series of reactions that include the formation of a piperidine ring and subsequent functionalization to introduce hydroxyl groups.
  2. Formation of Isofagomine D-Tartrate: The synthesized isofagomine is reacted with tartaric acid under controlled conditions to produce the tartrate salt. This reaction often occurs in polar protic solvents such as ethanol, where isofagomine free base is dissolved and treated with tartaric acid to precipitate the salt .

Technical Details

The industrial production of Isofagomine (D-Tartrate) follows similar synthetic routes but on a larger scale. Optimization of reaction conditions is crucial to achieve high yields and purity. Advanced purification techniques such as crystallization and chromatography are employed to ensure that the final product meets pharmaceutical standards .

Molecular Structure Analysis

Structure

Isofagomine (D-Tartrate) has a well-defined molecular structure characterized by:

  • A piperidine ring
  • Hydroxymethyl groups
  • The presence of tartaric acid moiety

The structural formula can be represented as follows:

Isofagomine=C8H15NO3\text{Isofagomine}=\text{C}_8\text{H}_{15}\text{N}\text{O}_3

Data

The crystalline form of Isofagomine (D-Tartrate) exhibits distinct X-ray powder diffraction patterns, which include characteristic peaks at specific 2θ2\theta values, confirming its identity and purity .

Chemical Reactions Analysis

Types of Reactions

Isofagomine (D-Tartrate) can undergo various chemical reactions:

  • Oxidation: Can yield oxo derivatives.
  • Reduction: Converts to reduced forms.
  • Substitution: Functional groups can be replaced by other groups.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve desired outcomes, ensuring specificity and efficiency in product formation .

Mechanism of Action

Isofagomine (D-Tartrate) functions primarily by binding selectively to the catalytic pocket of β-glucosidase. This binding stabilizes the enzyme and enhances its proper folding, leading to increased enzymatic activity. This mechanism is particularly beneficial for patients with Gaucher disease, where genetic mutations lead to misfolded β-glucosidase, impairing its function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

  • Molecular Weight: Approximately 175.21 g/mol.
  • Stability: Isofagomine (D-Tartrate) exhibits greater stability compared to other salt forms of isofagomine, making it suitable for pharmaceutical applications.

Relevant analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm its thermal stability and purity .

Applications

Isofagomine (D-Tartrate) has diverse applications across various fields:

  • Chemistry: Used in enzyme kinetics studies and understanding enzyme dysfunction mechanisms.
  • Biology: Investigates lysosomal storage disorders, particularly Gaucher disease.
  • Medicine: Potential therapeutic agent for treating Gaucher disease through enzyme enhancement.
  • Pharmaceutical Industry: Integral in developing drugs targeting lysosomal storage disorders due to its stabilizing properties on β-glucosidase .
Introduction to Isofagomine D-Tartrate in Biomedical Research

Historical Context of Isofagomine Discovery and Development

Isofagomine (IFG), chemically designated as (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol, was first synthesized in 1994 by Jespersen and Bols as a potent glycosidase inhibitor [1]. Its D-tartrate salt (afegostat tartrate; CAS 957230-65-8) emerged as a therapeutic candidate for Gaucher disease due to its unique ability to stabilize mutant β-glucosidase. Amicus Therapeutics and Shire plc advanced it to clinical trials under the trade name Plicera, leveraging orphan drug designations from the EMA (2007) and FDA (2008) [1] [6]. Despite promising preclinical data showing enzyme activity enhancement, a Phase II trial in 2009 failed to demonstrate clinical efficacy in patients, leading to termination of development. Key patents expired in 2015, though the compound remains a research tool for studying pharmacological chaperones [1].

Table 1: Key Milestones in Isofagomine Development

YearEventSignificance
1994First synthesis by Jespersen and BolsIdentification as a glycosidase inhibitor
2006Proof of mutant β-glucosidase stabilizationValidation of chaperone mechanism in cells
2007-2008Orphan drug designation (EMA/FDA)Accelerated clinical development pathway
2009Phase II clinical trial failureDevelopment terminated by Amicus/Shire
2015Patent expirationOpens access for research use

Significance in Targeting β-Glucosidase Dysregulation

Comparative Advantages Over Existing Therapies

Isofagomine D-tartrate addresses limitations of current Gaucher therapies:

  • Enzyme Replacement Therapy (ERT): Requires intravenous infusions; cannot cross blood-brain barrier, making it ineffective for neuronopathic forms [2].
  • Substrate Reduction Therapy (e.g., Miglustat): Broad glycosidase inhibition causes gastrointestinal/neurological side effects [10].In contrast, IFG is orally bioavailable, penetrates the brain in mice, and selectively targets mutant GCase without inhibiting related glycosidases [2] [6]. Its chaperone mechanism restores endogenous enzyme function, offering potential advantages for central nervous system involvement.

Table 3: Isofagomine vs. Approved Gaucher Therapies

TherapyMechanismAdministrationCNS AccessSelectivity
ERT (Imiglucerase)Enzyme infusionIntravenousNoneHigh
SRT (Miglustat)Glucosylceramide synthesis inhibitionOralLimitedLow
Isofagomine D-tartratePharmacological chaperoneOralYesHigh

Current Research Directions and Derivatives

Recent studies focus on optimizing IFG’s scaffold to enhance efficacy:

  • C5a-Functionalized Derivatives: A 2024 study synthesized 268 C5a-aminomethyl IFG analogs. One derivative increased N370S GCase activity 2.7-fold at 25 nM in fibroblasts—10× more potent than IFG [9].
  • Non-Inhibitory Chaperones: Pyrazolopyrimidine activators (e.g., compound 11) avoid enzyme inhibition while enhancing lysosomal trafficking, addressing a key limitation of IFG [10].These advances highlight IFG’s role as a template for next-generation chaperones targeting Gaucher and related disorders (e.g., Parkinson’s disease linked to GBA1 mutations) [6] [9].

Table 4: Recent Isofagomine Derivatives and Their Bioactivity

DerivativeModificationBioactivityReference
C5a-S-aminomethyl IFGC5a aminomethyl group13-fold GCase increase at 1 µM in cells [9]
Pyrazolopyrimidine 11Non-iminosugar scaffoldChaperone activity without inhibition (10 µM) [10]

Properties

Product Name

D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)

IUPAC Name

2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol

Molecular Formula

C10H19NO9

Molecular Weight

297.26 g/mol

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

ULBPPCHRAVUQMC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.